N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
Historical Development of Imidazo[1,2-c]quinazoline Research
The imidazo[1,2-c]quinazoline scaffold emerged as a structurally unique heterocyclic system in the late 20th century, with early synthetic efforts focused on exploring fused nitrogen-containing frameworks for bioactive molecule development. A pivotal advancement occurred in 2018, when copper-catalyzed Ullmann-type C–N coupling and intramolecular cross-dehydrogenative coupling (CDC) reactions were employed to synthesize imidazo/benzimidazo[1,2-c]quinazolines, enabling efficient access to derivatives with antimicrobial properties. This methodology addressed previous challenges in regioselectivity and functional group compatibility, marking a turning point in scaffold diversification. By 2023, synthetic routes expanded further, with glacial acetic acid-mediated cyclization and stannous chloride reductions enabling the production of α-glucosidase inhibitors bearing this scaffold. The integration of modern catalytic strategies, such as triazolyl click chemistry for side-chain modifications, has further enriched structural diversity, as evidenced by TLR7/8-targeting imidazoquinoline analogs.
Significance in Medicinal Chemistry Research
Imidazo[1,2-c]quinazolines occupy a critical niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. Key pharmacological attributes include:
The scaffold’s planar aromatic core facilitates π-π stacking with biological targets, while its nitrogen atoms enable hydrogen bonding and metal coordination. Substituents at C2, C5, and N3 positions critically modulate bioactivity, as demonstrated by the 100-fold potency differences between derivatives in α-glucosidase assays. The compound N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide exemplifies this versatility, combining a sulfanyl-containing side chain for solubility modulation with a 2-methoxyphenyl group for enhanced target affinity.
Position in Contemporary Heterocyclic Chemistry
Within heterocyclic chemistry, imidazo[1,2-c]quinazolines bridge traditional quinazoline pharmacology and modern fragment-based drug design. Their synthesis leverages cutting-edge methodologies:
- Multi-Step Catalysis : Copper-mediated Ullmann/CDC sequences enable one-pot construction of the core.
- Click Chemistry : Azide-alkyne cycloadditions introduce triazolyl groups, as seen in TLR7/8 agonists.
- Late-Stage Functionalization : Suzuki-Miyaura couplings permit aryl group diversification post-scaffold assembly.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-40-26-14-8-5-11-22(26)19-33-27(37)16-15-25-30(39)36-29(34-25)23-12-6-7-13-24(23)35-31(36)41-20-28(38)32-18-17-21-9-3-2-4-10-21/h2-14,25H,15-20H2,1H3,(H,32,38)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFPCWTIUOGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula . Its structure features multiple functional groups, including a methoxy group, a phenyl group, and an imidazoquinazoline moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting phospholipase A2 (PLA2) activity, which is crucial for lipid metabolism and inflammatory responses .
- Receptor Modulation : The compound may interact with various receptors, including the adenosine receptors. Modulation of these receptors can influence numerous physiological processes such as inflammation and cell proliferation .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which could contribute to protective effects against oxidative stress in cells.
Biological Activity Data
Table 1 summarizes key findings related to the biological activity of this compound from various studies.
| Study Reference | Biological Activity | Assay Type | IC50 Value |
|---|---|---|---|
| PLA2 Inhibition | In vitro | < 1 μM | |
| Adenosine Receptor Modulation | Binding Assay | Not specified | |
| Antioxidant Activity | DPPH Assay | Not specified |
Case Study 1: PLA2 Inhibition
In a study investigating the inhibition of PLA2 by cationic amphiphilic drugs, this compound was shown to significantly inhibit PLA2 activity at low concentrations (IC50 < 1 μM). This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Case Study 2: Receptor Interaction
Another investigation focused on the interaction of similar compounds with adenosine receptors revealed that structural analogs could act as selective modulators. While specific data for this compound is limited, the structural similarities imply potential for similar receptor interactions that could affect various signaling pathways involved in cancer and inflammatory diseases .
Scientific Research Applications
Key Functional Groups
- Imidazoquinazoline Core : Known for anticancer and antimicrobial properties.
- Methoxyphenyl Group : Potentially enhances bioactivity.
- Carbamoyl and Sulfanyl Groups : May facilitate interactions with biological targets.
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation in:
- Prostate cancer (PC3)
- Breast cancer (MCF-7)
- Colorectal cancer (HT-29)
IC50 values for these effects range from 10 μM to 12 μM, indicating considerable potency against these cancers.
Antimicrobial Properties
The compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Mechanisms include:
- Disruption of bacterial cell wall synthesis
- Inhibition of specific metabolic pathways
Notable efficacy has been observed against:
- Staphylococcus aureus
- Escherichia coli
Anti-inflammatory Effects
Compounds containing quinazoline and imidazole rings have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Quinazolinone Derivatives | Anticancer, Antimicrobial | |
| Thiazole-containing Compounds | Antitumor, Anti-inflammatory | |
| Indole Derivatives | Cytotoxicity, Analgesic |
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of a series of quinazolinone derivatives on cancer cell lines. The compound significantly inhibited growth in a dose-dependent manner, showcasing its potential as a chemotherapeutic agent.
Antimicrobial Testing
Another study assessed the antimicrobial activity of related compounds against a panel of bacteria and fungi using the broth microdilution method. Certain derivatives demonstrated potent activity against Candida albicans and Pseudomonas aeruginosa, highlighting their utility in treating infections.
Comparison with Similar Compounds
Imidazo[1,2-c]quinazoline Derivatives
- 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (): Structural Differences: Substitution at position 5 includes a 3,4-dimethoxyphenylethyl group instead of a simple phenylethyl group. The propanamide side chain terminates in a furylmethyl group rather than a 2-methoxyphenylmethyl group. The furylmethyl group may alter metabolic stability compared to the methoxyphenyl group .
Sulfanyl-Linked Compounds
Sulfamethoxazole Derivatives ()
- 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (Compound 7, ): Structural Differences: Contains a sulfonamide core instead of imidazoquinazoline. The sulfanyl group is part of a thioether linkage similar to the target compound. Bioactivity: Exhibits anticancer properties (68.6% yield, m.p. 213–214°C), suggesting sulfanyl groups may contribute to cytotoxicity through reactive oxygen species (ROS) generation or thiol-disulfide exchange .
Aromatic Substitution Patterns
Phenylpropanoid Derivatives ()
- Veronicoside, Cataposide, Amphicoside, Verminoside: Structural Differences: These glycosides feature catalpol cores with benzoyl, vanilloyl, or caffeoyl substituents. Unlike the target compound, they lack heterocyclic cores but share aromatic substitution motifs. Functional Implications: Antioxidant activity correlates with phenolic hydroxyl groups (e.g., caffeoyl in verminoside). The methoxy group in the target compound may offer moderate antioxidant effects compared to hydroxyl-rich analogues .
Spectroscopic Data
*Inferred from structurally related compounds in and .
Bioactivity and Mechanism Insights
- Antioxidant Potential: The methoxyphenyl group may act as a radical scavenger, akin to phenolic antioxidants in . However, its activity is likely weaker than hydroxyl-rich analogues like verminoside .
- Anticancer Activity : Sulfanyl and carbamoyl groups in the target compound may disrupt redox balance or inhibit kinases, similar to sulfamethoxazole derivatives in .
- Structural Clustering : Bioactivity profiling () suggests compounds with imidazoquinazoline cores and sulfanyl linkages may cluster with kinase inhibitors or redox modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
